molecular formula C7H8BrNO2 B088038 3-Bromo-2,6-dimethoxypyridine CAS No. 13445-16-4

3-Bromo-2,6-dimethoxypyridine

Cat. No. B088038
CAS RN: 13445-16-4
M. Wt: 218.05 g/mol
InChI Key: UUTYQBCAEWGFQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-Bromo-2,6-dimethoxypyridine often involves intricate pathways, including the low-temperature conversion of aryl bromides to alcohols or the use of Baeyer-Villiger oxidation on substituted benzaldehyde precursors for methoxy derivatives. Novel synthesis methods also explore the construction of complex ring structures through multi-step sequences, highlighting the synthetic flexibility of pyridine derivatives (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-dimethoxypyridine and its derivatives has been a subject of study through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies provide insights into the configuration, stability, and intermolecular interactions of these compounds, revealing the significant impact of bromo and methoxy groups on the overall molecular conformation (Martins et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of 3-Bromo-2,6-dimethoxypyridine derivatives encompasses a broad spectrum, including their role as antioxidants. The presence of bromo and methoxy groups significantly influences the basicity and stability of these compounds, making them suitable for applications as chain-breaking antioxidants in organic solutions (Wijtmans et al., 2004). Furthermore, detailed studies on the bromination reactions of pyridine derivatives have provided valuable insights into regioselective synthesis and the influence of substituents on reaction outcomes (Fox, Hepworth, & Hallas, 1973).

Physical Properties Analysis

Investigations into the physical properties of 3-Bromo-2,6-dimethoxypyridine derivatives, such as their crystalline structure and hydrogen bonding capabilities, offer a deeper understanding of the material characteristics that dictate their behavior in various environments. The crystal and molecular structure analyses provide essential information on the geometries and intermolecular interactions present in these compounds, which are crucial for predicting their reactivity and stability in different chemical contexts (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Bromo-2,6-dimethoxypyridine derivatives, including their spectroscopic characteristics and reactivity patterns, have been extensively studied. These investigations have revealed the compounds' potent antioxidant capabilities and their interactions with radicals. Theoretical and experimental analyses, including FT-IR, FT-Raman spectroscopies, and DFT calculations, have contributed to a comprehensive understanding of the vibrational frequencies, molecular orbitals, and potential reaction mechanisms (Xavier & Gobinath, 2012).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : It's used as an intermediate in the synthesis of complex organic compounds such as 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl (Chen Yu-yan, 2004).

  • Synthesis of Phosphinopridine Derivatives : It serves as a precursor in the regioselective ortho-lithiation of halopyridines, leading to the synthesis of phosphinopridine derivatives (Yuyin Chen et al., 2004).

  • Nitration of Pyridine Derivatives : It's involved in the nitration of derivatives of pyridine N-oxide, demonstrating the directive influence of the N-oxide group (H. J. Hertog et al., 2010).

  • Preparation of Synthetic Precursors : It is utilized in the preparation of synthetic precursors like 3-Bromo-2,6-dimethoxy-5-(β- d -ribofuranosyl)pyridine for complex organic synthesis (Cheng-Hung Jen & Tun-Cheng Chien, 2010).

  • Formation of Ruthenium Complexes : It's involved in the formation of (Pyrazolyl)pyridine ruthenium(III) complexes, which are studied for their kinetic reactions and biological activities (Reinner O. Omondi et al., 2018).

  • Study of Antioxidant Properties : It's used in the synthesis and study of pyridinols with antioxidant properties (M. Wijtmans et al., 2004).

  • Investigation of Molecular Structures and Interactions : The compound is studied for its role in the molecular structures and interactions of certain chemical complexes (Z. Dega-Szafran et al., 2001).

  • Ethylene Oligomerization Reactions : It's used in nickel(II) complexes for ethylene oligomerization reactions (George S. Nyamato et al., 2016).

Safety and Hazards

3-Bromo-2,6-dimethoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Mechanism of Action

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or other biological molecules.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways, but the specifics are currently unknown.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

properties

IUPAC Name

3-bromo-2,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTYQBCAEWGFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349088
Record name 3-bromo-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dimethoxypyridine

CAS RN

13445-16-4
Record name 3-bromo-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13445-16-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Bromo-2,6-dimethoxypyridine in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl?

A1: 3-Bromo-2,6-dimethoxypyridine (II) serves as a crucial intermediate in the multi-step synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. The bromine atom at the 3-position of the pyridine ring in compound (II) allows for further electrophilic substitution with diphenylphosphine chloride (Ph2PCl) to introduce the diphenylphosphinopyridine moiety, which is essential for the final product. [] You can find the full synthesis process described in the research paper: .

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